N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a dimethoxyphenyl group, and an imidazolidinone core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide typically involves multiple steps, including the formation of the imidazolidinone core and the subsequent attachment of the chlorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, dimethoxybenzene derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide include:
- This compound analogs with different substituents on the phenyl rings.
- Other imidazolidinone derivatives with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for further study and development.
Properties
Molecular Formula |
C23H26ClN3O4S |
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Molecular Weight |
476.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C23H26ClN3O4S/c1-4-26-22(29)18(14-21(28)25-17-8-6-16(24)7-9-17)27(23(26)32)12-11-15-5-10-19(30-2)20(13-15)31-3/h5-10,13,18H,4,11-12,14H2,1-3H3,(H,25,28) |
InChI Key |
ABHQMYZXOPYVCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CCC2=CC(=C(C=C2)OC)OC)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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